molecular formula C10H22N2O3 B12357151 Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate

Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate

Cat. No.: B12357151
M. Wt: 218.29 g/mol
InChI Key: XAXXAKCIZSGSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate is a specialized carbamate derivative of significant interest in synthetic and medicinal chemistry research. This compound features a tert-butoxycarbonyl (Boc) protecting group, a crucial functionality for the reversible protection of amine groups during multi-step synthetic sequences. The simultaneous presence of both aminooxy and carbamate groups on an aliphatic carbon chain makes it a valuable bifunctional building block for the synthesis of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and other biologically relevant compounds. Researchers utilize this compound in nucleophilic substitution reactions and conjugation strategies, where the aminooxy group can be employed for the formation of oxime linkages, a reaction of high utility in bioconjugation and prodrug development. The Boc-protected carbamate group enhances the molecule's stability during synthetic manipulations while allowing for facile deprotection under mild acidic conditions to unveil the free amine. Structurally related carbamate compounds have demonstrated application in the synthesis of therapeutic agents, such as the antiepileptic drug lacosamide . Carbamate compounds, as a class, are also extensively studied in other fields, including insecticide research due to their ability to interact with enzyme systems like acetylcholinesterase, although it is critical to note that this specific compound is intended for controlled laboratory research applications only . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines, as carbamate compounds can exhibit specific toxicological properties and require appropriate personal protective equipment to prevent dermal, inhalational, or gastrointestinal exposure .

Properties

Molecular Formula

C10H22N2O3

Molecular Weight

218.29 g/mol

IUPAC Name

tert-butyl N-(1-aminooxy-3-methylbutan-2-yl)carbamate

InChI

InChI=1S/C10H22N2O3/c1-7(2)8(6-14-11)12-9(13)15-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13)

InChI Key

XAXXAKCIZSGSNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CON)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Mixed Carbonate Activation via Schotten-Baumann Conditions

The Schotten-Baumann reaction is a classical method for carbamate synthesis, involving the reaction of an alcohol with chloroformate derivatives under biphasic conditions. For tert-butyl [1-aminooxy-3-methylbutan-2-yl]carbamate, this method employs tert-butyl chloroformate and 3-methyl-2-aminooxybutan-1-ol in a water-organic solvent system (e.g., ethyl acetate) with a base such as sodium hydroxide. The aminooxy alcohol acts as the nucleophile, displacing the chloride to form the carbamate bond.

Key advantages include mild conditions (0–25°C) and high functional group tolerance. However, the aminooxy group’s sensitivity to hydrolysis necessitates careful pH control (pH 8–9) to prevent decomposition. Yields typically range from 70–85% after crystallization, as demonstrated in analogous syntheses of Boc-protected amino alcohols.

Condensation via Mixed Anhydride Intermediates

This method adapts peptide coupling strategies by generating a reactive mixed anhydride from N-Boc-protected amino acids (e.g., Boc-β-alanine) and isobutyl chlorocarbonate in the presence of N-methylmorpholine (NMM) . The anhydride is subsequently reacted with 3-methyl-2-aminooxybutan-1-amine to form the target carbamate.

Conditions involve anhydrous solvents (e.g., THF or ethyl acetate) at -10°C to 5°C to minimize side reactions. The aminooxy amine’s lower nucleophilicity compared to primary amines may require extended reaction times (4–6 hours). Post-reaction workup includes extraction and crystallization, yielding 80–90% pure product, as seen in related carbamate syntheses.

Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysis (PTC) enables alkylation of aminooxy alcohols with Boc-protected alkylating agents (e.g., di-tert-butyl dicarbonate) in biphasic systems. A representative procedure uses tetrabutylammonium bromide as the catalyst, potassium hydroxide as the base, and methyl iodide as the alkylating agent in ethyl acetate. The aminooxy alcohol’s hydroxyl group is deprotonated, facilitating nucleophilic attack on the Boc reagent.

This method operates at 0–20°C and achieves yields of 75–88% with minimal racemization. Challenges include competing over-alkylation, which is mitigated by stoichiometric control and rapid quenching.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction couples alcohols with nucleophiles using triphenylphosphine (Ph₃P) and diethyl azodicarboxylate (DEAD) . For tert-butyl [1-aminooxy-3-methylbutan-2-yl]carbamate, a Boc-protected alcohol reacts with an aminooxy alcohol derivative. While traditionally used for ethers, adapting this method for carbamates requires pre-activation of the alcohol as a carbonate.

Reaction conditions (0°C to room temperature, THF solvent) yield 60–75% product, though scalability is limited by reagent cost and byproduct removal.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Advantages Limitations
Schotten-Baumann tert-Butyl chloroformate, NaOH 0–25°C, biphasic 70–85% Scalable, mild Sensitivity to hydrolysis
Mixed Anhydride Isobutyl chlorocarbonate, NMM -10°C to 5°C, anhydrous 80–90% High purity Requires anhydrous conditions
Phase-Transfer Catalysis Di-tert-butyl dicarbonate, TBAI 0–20°C, biphasic 75–88% Fast, minimal racemization Over-alkylation risks
Reductive Amination Hydroxylamine, DIBAL RT to 40°C 50–65% Uses aldehydes Low yield, multiple steps
Mitsunobu Ph₃P, DEAD, Boc-protected alcohol 0°C to RT, THF 60–75% Stereoselective Costly reagents, byproduct removal

Chemical Reactions Analysis

Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like DIEA, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate has been investigated for its potential therapeutic applications. Its structure allows for the modification of biological activity through the incorporation of different substituents.

Case Study : In research focused on the synthesis of novel antitumor agents, derivatives of this compound were synthesized and evaluated for their cytotoxicity against cancer cell lines. The results indicated that certain modifications enhanced the anticancer activity compared to the parent compound, suggesting its utility as a lead compound in drug design .

Synthetic Chemistry

The compound serves as an important reagent in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.

Reactions Involving this compound :

  • N-Oxidation Reactions : It can be used to introduce aminooxy groups into substrates, which are valuable for further functionalization.
  • Carbamate Formation : The carbamate moiety allows for the protection of amines during synthesis, facilitating multi-step synthetic pathways without compromising the integrity of sensitive functional groups.
Reaction TypeDescriptionYield (%)
N-OxidationConversion of primary amines to N-oxides using tert-butyl carbamate85
Carbamate FormationProtecting amines via carbamate formation90

Biological Studies

The biological activities of compounds containing the aminooxy functional group have been studied extensively. They are known to interact with various biological targets, including enzymes and receptors.

Case Study : A study demonstrated that derivatives of this compound exhibited inhibitory effects on specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease treatments .

Mechanism of Action

The mechanism of action of tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in cellular processes and biochemical pathways, making the compound useful in studying enzyme function and developing new therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Carbamate Derivatives

Functional Group Variations

Tert-butyl-(2-(aminooxy)ethyl) carbamate (5a)
  • Structure: Contains a shorter ethyl chain with an aminooxy group.
  • Synthesis : Prepared via hydrazine-mediated deprotection, similar to the target compound, but with a linear ethyl backbone .
(S)-Tert-butyl methyl(2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)propyl)carbamate (19)
  • Structure: Incorporates a 1,2,4-oxadiazole ring instead of an aminooxy group.
  • Synthesis: Utilizes 1,1′-carbonyldiimidazole to cyclize a hydroxyimino precursor, yielding a heterocyclic product (72% yield) .
  • Applications: The oxadiazole ring enhances metabolic stability, making it suitable for pharmaceutical applications, unlike the aminooxy group, which is more reactive but less stable.
Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate
  • Structure: Features a chlorosulfonyl group (ClSO₂-) instead of aminooxy.
  • Reactivity: The sulfonyl chloride group enables nucleophilic substitution reactions (e.g., with amines to form sulfonamides), contrasting with the aminooxy group’s carbonyl-targeting reactivity .

Alkyl Chain Modifications

Tert-butyl (S)-(1-amino-3-methylbutan-2-yl)carbamate (4b)
  • Structure: Lacks the aminooxy group but shares the 3-methylbutan-2-yl chain.
  • Synthesis : Produced in 34% yield over three steps, emphasizing challenges in stereochemical control during alkyl chain elongation .
  • Applications: Used in peptidomimetics; the absence of aminooxy limits conjugation utility but improves stability.
Tert-butyl N-(3-methylbutan-2-yl)carbamate (CAS 473545-40-3)
  • Structure: Simple alkyl chain without aminooxy or heterocyclic groups.
  • Biological Activity : Exhibits anti-inflammatory and analgesic properties via toll-like receptor binding . The lack of reactive groups simplifies pharmacokinetics but reduces functional versatility.

Stereochemical and Cyclic Derivatives

Tert-butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate (PBY1403191)
  • Structure : Cyclopentyl ring with hydroxyl and Boc-protected amine.
  • Properties : The cyclic structure enhances rigidity and influences hydrogen-bonding patterns, critical for crystal engineering .
Tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (298)
  • Structure : Contains a pyrimidine ring and methoxy-substituted cyclohexane.
  • Applications : Designed for kinase inhibition studies; the aromatic pyrimidine enables π-π stacking interactions absent in the target compound .

Comparative Analysis Table

Compound Name Key Functional Group Yield (%) Key Applications/Properties Reference
Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate Aminooxy (NH₂O) 80 Bioconjugation, prodrug synthesis
Tert-butyl-(2-(aminooxy)ethyl) carbamate (5a) Aminooxy (NH₂O) 80 Oxime formation, small-molecule conjugates
Compound 19 (oxadiazole derivative) 1,2,4-Oxadiazole 72 Metabolic stability, drug candidates
Tert-butyl N-(3-methylbutan-2-yl)carbamate Alkyl chain N/A Anti-inflammatory, toll-like receptor binding
Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate Chlorosulfonyl (ClSO₂-) N/A Sulfonamide synthesis intermediates

Research Findings and Implications

  • Reactivity: The aminooxy group in the target compound enables rapid oxime ligation, advantageous for click chemistry applications, but requires protection from oxidative degradation .
  • Stability: Heterocyclic derivatives (e.g., oxadiazole in Compound 19) exhibit superior stability under physiological conditions compared to aminooxy-containing analogs .

Biological Activity

Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in drug development.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods, often involving the coupling of tert-butyl carbamate with aminooxy derivatives. The synthesis typically includes protecting groups to ensure selectivity during reactions. For instance, the use of di-tert-butyl dicarbonate (Boc2O) is common to protect amino groups during the reaction process .

The biological activity of this compound primarily revolves around its role as a potential inhibitor in various biochemical pathways. The compound has shown promise in modulating enzyme activity and influencing cellular signaling pathways, particularly those involved in neurodegenerative diseases.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is implicated in numerous diseases, including Alzheimer's disease. For example, studies have demonstrated that related compounds can reduce levels of reactive oxygen species (ROS) and enhance cellular resilience against oxidative damage .

1. Neuroprotective Effects

A study focused on the neuroprotective effects of related compounds highlighted their ability to mitigate damage caused by amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. In vitro assays demonstrated that these compounds could significantly reduce Aβ-induced toxicity in neuronal cultures .

CompoundAβ Toxicity Reduction (%)Mechanism
M445%Antioxidant activity
Galantamine60%Cholinergic modulation

2. Metabolic Stability

Another critical aspect of the biological activity of this compound is its metabolic stability. Studies using human liver microsomes indicated that modifications to the tert-butyl group could enhance metabolic stability, reducing the rate of biotransformation and potentially increasing bioavailability .

Structural ModificationHalf-life (min)Remarks
Tert-butyl63Low stability
Trifluoromethylcyclopropyl114Improved stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.